molecular formula C8H17NO3 B124618 tert-Butyl (1-hydroxypropan-2-yl)carbamate CAS No. 147252-84-4

tert-Butyl (1-hydroxypropan-2-yl)carbamate

Cat. No. B124618
M. Wt: 175.23 g/mol
InChI Key: PDAFIZPRSXHMCO-UHFFFAOYSA-N
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Description

“tert-Butyl (1-hydroxypropan-2-yl)carbamate” is a chemical compound . It is known to be a pharmaceutical intermediate . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (1-hydroxypropan-2-yl)carbamate” include a molecular weight of 175.23 . More specific properties such as boiling point or density are not provided in the searched resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl (1-hydroxypropan-2-yl)carbamate has been used as an intermediate in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines. It was synthesized from L-Serine through multiple steps including esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (L. Tang et al., 2014).

Pharmaceutical Research

  • In pharmaceutical research, it has been an intermediate in the discovery of new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors. These inhibitors have shown potential as cardioprotective agents, with one derivative demonstrating significant potency and beneficial pharmacokinetic properties (Jie Cheng et al., 2006).

Crystallography and Structural Analysis

  • The compound has also been studied in crystallography, where its derivatives formed part of an isostructural family of compounds. These studies provided insights into hydrogen and halogen bond interactions involving the carbonyl group (P. Baillargeon et al., 2017).

Enantioselective Synthesis

  • It has been important in enantioselective synthesis, such as in the preparation of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of one such intermediate confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of these analogues (M. Ober et al., 2004).

Photoredox Catalysis

  • The compound has been used in photoredox catalysis, particularly in the amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones, which have diverse applications in chemical synthesis (Zhi-Wei Wang et al., 2022).

Chemical Transformations and Organic Synthesis

  • In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl (1-hydroxypropan-2-yl)carbamate, have been prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates its versatility in facilitating diverse chemical transformations (Xavier Guinchard et al., 2005).

Kinetic Resolution in Enzymatic Processes

  • The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound closely related to tert-butyl (1-hydroxypropan-2-yl)carbamate, has been studied, revealing high enantioselectivity and yielding optically pure enantiomers. This process is important in the preparation of chiral organoselenanes and organotelluranes (Leandro Piovan et al., 2011).

properties

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFIZPRSXHMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337965
Record name tert-Butyl (1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-hydroxypropan-2-yl)carbamate

CAS RN

147252-84-4
Record name tert-Butyl (1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-2-Amino-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
S Alapour, SJ Zamisa, NA Koorbanally… - … New Crystal Structures, 2018 - degruyter.com
Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 5 www.degruyter.com
A Buaphan - 2013 - sure.su.ac.th
Arboflorine, a Natural products isolated from the plant family Kopsia found in the region of Southeast Asia, India and China. In Southeast Asia, some of the traditional treatments for …
Number of citations: 0 www.sure.su.ac.th
DA Rudolph, J Alcazar, MK Ameriks, AB Anton… - Bioorganic & Medicinal …, 2015 - Elsevier
The optimization efforts that led to a novel series of methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones that are potent rat and human P2X7 antagonists …
Number of citations: 30 www.sciencedirect.com
B Kou, Z Zhang, X Han, Z Zhou, Z Xu… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) are an attractive class of potential anti-HBV therapeutic agents. Here we describe the efforts toward the discovery of a …
Number of citations: 3 pubs.acs.org
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu… - European Journal of …, 2019 - Elsevier
… For the synthesis of intermediate (R)-16, (R)-tert-butyl-1-hydroxypropan-2-yl carbamate was used. To investigate the effect of substitutes at R 2 position of compounds bearing amide …
Number of citations: 18 www.sciencedirect.com
Z Yin, W Hu, W Zhang, H Konno, H Moriwaki, K Izawa… - Amino Acids, 2020 - Springer
… Finally, condensation reaction between 53 and (R)-tert-butyl-1-hydroxypropan-2-yl carbamate (54) in the presence of diisopropyl azodiformate (DIAD) gave the desired amine 49. …
Number of citations: 31 link.springer.com
R Glatthar, A Stojanovic, T Troxler… - Journal of Medicinal …, 2016 - ACS Publications
Cancer Osaka thyroid (COT) kinase is an important regulator of pro-inflammatory cytokines in macrophages. Thus, pharmacologic inhibition of COT should be a valid approach to …
Number of citations: 22 pubs.acs.org
MD Mertens, M Gütschow - Chirality, 2013 - Wiley Online Library
… Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (2, 440 mg, 2.0 mmol), triphenylphosphine (1.04 g, 4.0 mmol), (S)-(−)-tert-butyl 1-hydroxypropan-2-yl carbamate (525 mg, 3.0 mmol…
Number of citations: 11 onlinelibrary.wiley.com
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu, Y Deng, X Li… - microtubulesignals.com
… For the synthesis of intermediate (R)-16, (R)-tert-butyl-1-hydroxypropan-2-yl carbamate was used. To investigate the effect of substitutes at R2 position of compounds bearing amide …
Number of citations: 0 microtubulesignals.com
M Romio - 2016 - research.unipd.it
The project aimed to synthesize new prodrugs of bioactive molecules and new self-assembling fully biocompatible macromolecular structures as vehicles for drug delivery. Initially, I …
Number of citations: 0 www.research.unipd.it

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